2-Pentadecyl-1H-imidazole

Overview

Description

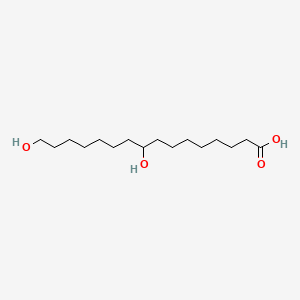

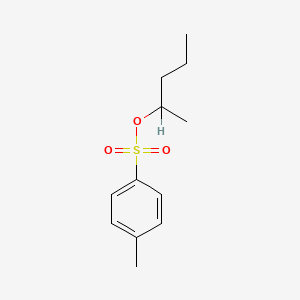

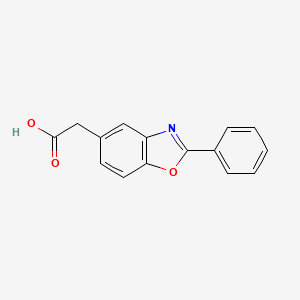

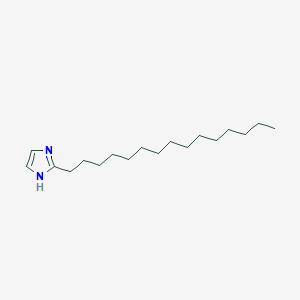

2-Pentadecyl-1H-imidazole is a chemical compound with the molecular formula C18H34N2 . It is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of everyday applications .

Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring attached to a pentadecyl chain . Imidazoles are important heterocyclic structural motifs in functional molecules and are utilized in a diverse range of applications .Physical And Chemical Properties Analysis

Imidazoles, including this compound, are known for their unique chemical and physical properties. They have low vapor pressure, non-flammability, high thermal stability, good ionic conductivity, and excellent fluidity and solubility .Scientific Research Applications

Corrosion Inhibition

Copper Corrosion Inhibition in Phase Change Materials

2-Pentadecyl-1H-imidazole derivatives have been found effective in inhibiting copper corrosion in phase change materials. The addition of these inhibitors reduces corrosion rate by adsorbing on the copper surface, with over 70% efficiency at optimal concentrations. The adsorption process involves both physisorption and chemisorption, adhering to the Langmuir isotherm (Zhao et al., 2020).

Aluminum Corrosion Inhibition in Acid Solutions

Imidazole derivatives, including this compound, demonstrate significant inhibition of aluminum corrosion in acid environments. Their effectiveness increases with concentration and exhibits a mixed type of inhibition behavior. The adsorption on aluminum surfaces follows the Langmuir isotherm (Quraishi et al., 2007).

N80 Steel Corrosion Inhibition in Acidizing Environment

Novel palmitic imidazoline compounds, related to this compound, are effective corrosion inhibitors for N80 steel in acidic environments. These inhibitors function by chemisorption onto the steel surface, offering high corrosion protection efficiencies (Solomon et al., 2019).

Catalytic Applications

- Catalyst in Azide-Alkyne Cycloaddition: Derivatives of this compound have been used in metal-organic frameworks as bifunctional composite phase-transfer catalysts. They effectively facilitate azide-alkyne cycloaddition reactions with high yields and regioselectivity (Hu et al., 2017).

Bioactive Material Applications

- Imidazole-Based Polymers for Biology and Material Science: Imidazole rings, including this compound structures, play a vital role in biology and material science. They are crucial in bioactive applications such as antimicrobial action and creating oriented liquid crystals. These polymers exhibit significant interactions with biological molecules (Anderson & Long, 2010).

Medicinal Chemistry Applications

Development in Imidazole-Based Medicinal Chemistry

Imidazole derivatives, like this compound, are essential in medicinal chemistry due to their ability to bind with enzymes and receptors, showing diverse bioactivities. These derivatives are used in treating various diseases, highlighting their development value in medicinal chemistry (Zhang et al., 2014).

Synthesis and Activity of Imidazole Inhibitors

Synthesis of various imidazole derivatives, related to this compound, has shown significant inhibition of cytochrome P450 enzymes. These compounds are potential candidates for pharmacological studies (Chougnet et al., 2009).

Water Quality Applications

- Colorimetric Probe for Fe2+ Detection in Water: Imidazole derivatives have been developed as colorimetric probes for detecting Fe2+ in water, demonstrating high selectivity and accuracy. This application is crucial for monitoring water quality and safety (Ondigo et al., 2013).

Safety and Hazards

Future Directions

The future of imidazole research lies in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the wide range of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name |

2-pentadecyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h16-17H,2-15H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQCONAKTCBAMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=NC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560311 | |

| Record name | 2-Pentadecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38668-47-2 | |

| Record name | 2-Pentadecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.